molecular formula C8H10N2O4 B8676364 4-(2-Hydroxyethylamino)-2-nitrophenol CAS No. 165672-32-2

4-(2-Hydroxyethylamino)-2-nitrophenol

Cat. No.: B8676364
CAS No.: 165672-32-2
M. Wt: 198.18 g/mol
InChI Key: OGWVGBOYEVXGAA-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethylamino)-2-nitrophenol (CAS 65235-31-6) is a nitrophenol derivative with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . Its structure consists of a phenolic ring substituted with a nitro (-NO₂) group at the 2-position and a 2-hydroxyethylamino (-NH-CH₂CH₂OH) group at the 4-position.

Scientific Research Applications

Applications in Cosmetics

Hair Dyes:

  • This compound is primarily used in the formulation of permanent and semi-permanent hair dyes. It acts as a colorant due to its ability to form stable complexes with oxidizing agents during the dyeing process.
  • Safety Concerns: There are potential risks of skin sensitization associated with its use. Regulatory bodies have recommended specific labeling requirements for products containing this compound to mitigate allergic reactions .

Table 1: Cosmetic Applications of 4-(2-Hydroxyethylamino)-2-nitrophenol

Application TypeDescriptionRegulatory Notes
Hair DyesUsed as a colorant in dye formulationsPotential skin sensitizer; labeled warnings required
Skin ProductsMay be included in formulations for skin careSafety assessments ongoing

Pharmaceutical Applications

Drug Intermediates:

  • This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can participate in nucleophilic substitution reactions, making it valuable in drug development.

Case Study: Toxicological Assessments

  • Toxicological profiles have been developed to assess the safety of this compound when used in pharmaceuticals. Studies indicate that while it exhibits some toxicity, appropriate concentrations can be managed within safety limits for therapeutic use .

Table 2: Toxicological Data

Study TypeFindingsReference
Acute ToxicityLD50 values indicate moderate toxicity levels
Skin SensitizationIdentified as a potential sensitizer
Developmental ToxicityObserved effects on fetal development in studies

Environmental Impact and Safety Regulations

The environmental impact of this compound has been evaluated through various assessments. The chemical is subject to regulations that aim to minimize its release into the environment due to potential adverse effects on aquatic life and human health.

Regulatory Frameworks:

  • The compound is regulated under several international guidelines that mandate safety assessments before market approval, especially for cosmetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between 4-(2-Hydroxyethylamino)-2-nitrophenol and related nitrophenol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Hazards (GHS)
This compound 65235-31-6 C₈H₁₀N₂O₄ 198.18 -NO₂, -NH-CH₂CH₂OH Dyes, pharmaceuticals, polymers H315 (skin irritation), H319 (eye irritation)
2-Chloro-4-nitrophenol 619-08-9 C₆H₄ClNO₃ 173.55 -NO₂, -Cl Dye/pesticide intermediate H302 (harmful if swallowed)
4-tert-Butyl-2-nitrophenol - C₁₀H₁₃NO₃ 195.21 -NO₂, -C(CH₃)₃ Industrial synthesis H315, H319
3-Nitro-4-[N-(2-hydroxyethyl)amino]-N,N-di(2-hydroxyethyl)aniline 33229-34-4 C₁₂H₁₉N₃O₅ 285.30 -NO₂, dual -NH-CH₂CH₂OH groups Advanced dye formulations H315, H319, H335 (respiratory irritation)
Bis-1,4-(2-hydroxyethylamino)-2-nitrobenzene 84041-77-0 C₁₄H₁₈N₄O₆ 338.32 -NO₂, dual -NH-CH₂CH₂OH groups (dimer) Polymer crosslinking Not fully characterized

Key Observations:

  • Substituent Effects: The hydroxyethylamino group enhances water solubility and reactivity in polymerization or biological systems compared to hydrophobic substituents like tert-butyl or chloro .
  • Hazard Profile: Compounds with hydroxyethylamino groups (e.g., this compound) primarily pose skin/eye irritation risks, while chloro-substituted derivatives like 2-Chloro-4-nitrophenol may exhibit higher toxicity upon ingestion .

Properties

CAS No.

165672-32-2

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-(2-hydroxyethylamino)-2-nitrophenol

InChI

InChI=1S/C8H10N2O4/c11-4-3-9-6-1-2-8(12)7(5-6)10(13)14/h1-2,5,9,11-12H,3-4H2

InChI Key

OGWVGBOYEVXGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])O

Origin of Product

United States

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